N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with a molecular formula of C23H27N3O6. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple stepsCommon reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and triethylamine . The reaction conditions often involve the use of solvents like ethanol and require precise temperature control to ensure the desired product is obtained .
Chemical Reactions Analysis
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can be compared to other oxadiazole derivatives, such as:
1,3,4-thiadiazole derivatives: Known for their antimicrobial properties.
1,2,4-oxadiazole derivatives: Used in the development of energetic materials due to their thermal stability.
1,2,5-oxadiazole derivatives: Similar to the compound , these derivatives are studied for their biological activities and potential therapeutic applications.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C23H27N3O6 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H27N3O6/c1-4-12-29-19-11-6-16(14-20(19)30-13-5-2)22-23(26-32-25-22)24-21(27)15-31-18-9-7-17(28-3)8-10-18/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,26,27) |
InChI Key |
COLHIFREQCUIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)OC)OCCC |
Origin of Product |
United States |
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